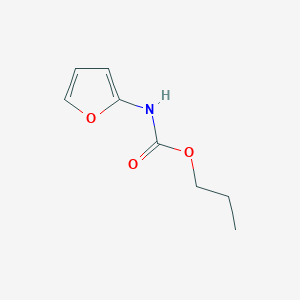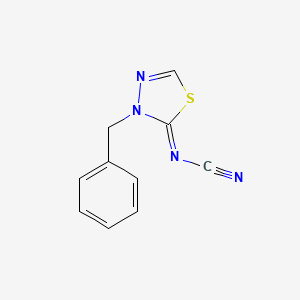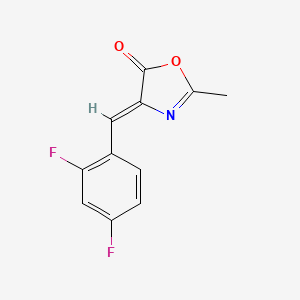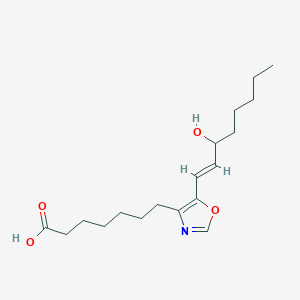
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a hydroxyl group, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the attachment of the hydroxyoctenyl and heptanoic acid groups. Common synthetic routes include:
Oxazole Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of Hydroxyoctenyl Group: This step often involves the use of reagents like Grignard reagents or organolithium compounds to introduce the hydroxyl and alkene functionalities.
Heptanoic Acid Chain Addition: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated hydrocarbon.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of 7-(5-(3-Ketooct-1-en-1-yl)oxazol-4-yl)heptanoic acid.
Reduction: Formation of 7-(5-(3-Hydroxyoctyl)oxazol-4-yl)heptanoic acid.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl)heptanoic acid: Similar structure with a thiazole ring instead of an oxazole ring.
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-imidazol-4-yl)heptanoic acid: Contains an imidazole ring.
Uniqueness
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H29NO4 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
7-[5-[(E)-3-hydroxyoct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-15,20H,2-11H2,1H3,(H,21,22)/b13-12+ |
Clave InChI |
BRIUDSMMAJQHRX-OUKQBFOZSA-N |
SMILES isomérico |
CCCCCC(/C=C/C1=C(N=CO1)CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1=C(N=CO1)CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


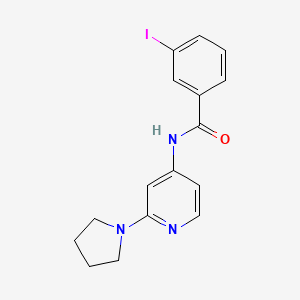
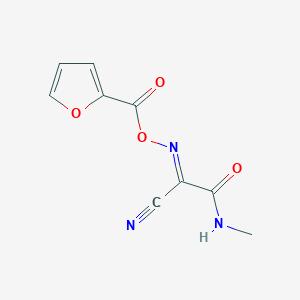
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
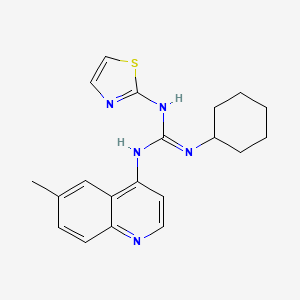
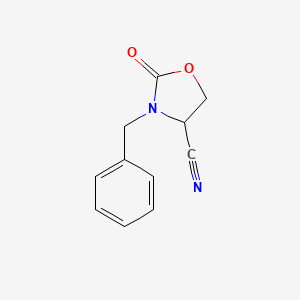
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
